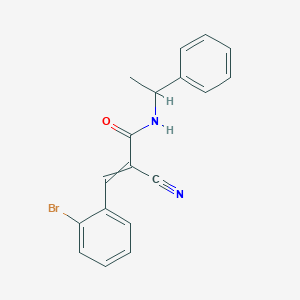

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Description

3-(2-Bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an acrylamide derivative featuring a brominated phenyl ring, a cyano group, and an N-(1-phenylethyl) substituent. Its molecular formula is C₁₈H₁₅BrN₂O, with a molecular weight of 355.23 g/mol. This compound’s core structure is shared with several analogs, making it a valuable candidate for comparative analysis.

Properties

IUPAC Name |

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRBSZWURYRQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base to form 2-bromo-3-phenylacrylonitrile. This intermediate is then reacted with N-(1-phenylethyl)amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: The major products are typically oxides or hydroxyl derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Key areas of application include:

Anticancer Activity

Recent studies have demonstrated that 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide has promising anticancer properties. For instance:

- Case Study : In vitro tests on various cancer cell lines, including breast and lung cancer models, revealed significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent against malignancies .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 4.5 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate:

- Case Study : The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways:

- Case Study : Research indicates that the compound can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Applications

In addition to its biological activities, this compound serves as a versatile intermediate in organic synthesis:

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives through functional group modifications. These derivatives can exhibit enhanced biological activities or novel properties.

Michael Addition Reactions

The compound can participate in Michael addition reactions, making it useful for synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

3-(2-Chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

- Molecular Formula : C₁₈H₁₅ClN₂O

- Molecular Weight : 310.78 g/mol

- Key Differences: Replacement of bromine with chlorine reduces molecular weight and slightly lowers logP (4.07 vs. ~4.5–5.0 for bromine analog).

- Biological Implications : Chlorine’s electronegativity may weaken π-π stacking interactions compared to bromine, affecting potency in kinase inhibition or receptor binding.

3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide

Heteroaromatic Ring Analogs

(E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide (WP1066)

- Molecular Formula : C₁₇H₁₄BrN₃O

- Molecular Weight : 372.22 g/mol

- Key Differences : Replacement of the phenyl ring with a bromopyridine ring introduces nitrogen, enhancing hydrogen-bond acceptor capacity. The pyridine’s planar structure facilitates π-π interactions with kinase active sites (e.g., JAK2/STAT3), contributing to WP1066’s anticancer activity .

- Stereochemical Impact : The (S)-enantiomer configuration in WP1066 improves target specificity compared to racemic mixtures in other analogs .

Substituent-Modified Analogs

3-[4-(Benzyloxy)-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

- Molecular Formula : C₂₆H₂₃N₂O₃

- Molecular Weight : 412.48 g/mol

- These substituents may confer selectivity for targets requiring hydrophobic interactions, such as tyrosine kinases .

2-Cyano-N-(2-fluorophenyl)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enamide

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features | Biological Activity |

|---|---|---|---|---|---|

| 3-(2-Bromophenyl)-...prop-2-enamide | C₁₈H₁₅BrN₂O | 355.23 | ~4.5 | Bromophenyl, cyano, N-phenylethyl | Under investigation |

| 3-(2-Chlorophenyl)-...prop-2-enamide | C₁₈H₁₅ClN₂O | 310.78 | 4.07 | Chlorophenyl | Potential kinase inhibitor |

| WP1066 | C₁₇H₁₄BrN₃O | 372.22 | ~4.2 | Bromopyridine, (S)-enantiomer | JAK2/STAT3 inhibitor |

| 3-[4-(Benzyloxy)-...prop-2-enamide | C₂₆H₂₃N₂O₃ | 412.48 | ~5.8 | Benzyloxy, methoxy | Kinase selectivity studies |

| 3-(3-Chloro-5-ethoxy-...prop-2-enamide | C₂₀H₂₆N₂O | 365.18 | ~3.8 | Ethoxy, hydroxy | Solubility-enhanced analog |

Key Research Findings

- Heteroaromatic vs. Phenyl Rings: Pyridine-containing analogs (e.g., WP1066) show superior kinase inhibition due to nitrogen-mediated hydrogen bonding, whereas phenyl analogs may favor non-polar targets .

- Stereochemistry : Enantiomerically pure compounds (e.g., WP1066) exhibit higher target specificity and reduced off-target effects compared to racemic mixtures .

Biological Activity

Overview

3-(2-bromophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, identified by CAS No. 380492-56-8, is a compound belonging to the class of cinnamamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Its structure features a bromophenyl group, a cyano group, and a phenylethyl group, which may contribute to its biological properties.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular proliferation and survival. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer cell growth, thereby potentially reducing tumor progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation | |

| A549 (Lung Cancer) | 12 | Enzyme inhibition |

Other Biological Activities

In addition to its anticancer effects, preliminary investigations have suggested that this compound may possess other biological activities, including:

- Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains, although further research is needed to confirm these findings.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

A notable study explored the synthesis and biological evaluation of various cinnamamide derivatives, including this compound. The results highlighted its superior activity compared to other derivatives in inhibiting cancer cell growth. The study utilized structure-activity relationship (SAR) analyses to correlate molecular modifications with biological outcomes, reinforcing the importance of functional groups in enhancing activity .

Q & A

Q. What are the primary molecular targets of WP1066, and what is its mechanism of action in cancer research?

WP1066 is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). It suppresses JAK2 phosphorylation (particularly the V617F mutant isoform), downstream STAT3/STAT5 activation, and ERK1/2 signaling, leading to apoptosis and growth inhibition in cancer cell lines (e.g., HEL cells, acute myelogenous leukemia, and melanoma) . Mechanistically, WP1066 binds to JAK2’s ATP-binding site, disrupting kinase activity and subsequent STAT3 dimerization. Methodologically, target validation relies on Western blotting (phospho-specific antibodies) and cellular proliferation assays (IC50 ~2.3–2.4 µM in HEL cells) .

Q. How is the stereochemical configuration (E vs. Z) of WP1066 determined and validated?

The (E)-configuration of the α,β-unsaturated enamide in WP1066 is confirmed via X-ray crystallography (e.g., SHELX refinement for small-molecule structures) and nuclear magnetic resonance (NMR) spectroscopy. The coupling constant (J) between the α- and β-protons in the enamide moiety (~12–16 Hz) is characteristic of trans (E) geometry. Computational methods, such as density functional theory (DFT), further validate stereochemistry .

Q. What synthetic routes are commonly employed for WP1066, and how is purity assessed?

WP1066 is synthesized via a Knoevenagel condensation between 6-bromopicolinaldehyde and cyanoacetamide derivatives, followed by stereoselective amidation. Purity (>95%) is assessed using high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS). Residual solvents are quantified via gas chromatography (GC), and chiral purity is verified using chiral stationary-phase HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of WP1066 while maintaining enantiomeric purity?

Yield optimization involves:

- Catalyst screening : Use of organocatalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.

- Temperature control : Stepwise heating (e.g., 60°C for condensation, room temperature for amidation) minimizes side reactions. Enantiomeric purity is maintained via chiral resolution (e.g., diastereomeric salt crystallization) or asymmetric catalysis .

Q. What experimental strategies address discrepancies in reported IC50 values for WP1066 across cell lines?

Discrepancies in IC50 values (e.g., 2.3 µM in HEL cells vs. higher values in glioblastoma) arise from variations in:

- Cell culture conditions : Serum concentration, hypoxia, and confluency affect JAK-STAT signaling.

- Assay protocols : MTT vs. ATP-based luminescence assays yield different sensitivity thresholds.

- STAT3 isoform expression : Dominant-negative STAT3β or hyperactive STAT3α alter drug response. Standardized protocols (e.g., synchronized cell cycles, uniform assay endpoints) and isoform-specific knockdown models (siRNA/CRISPR) mitigate variability .

Q. What in vivo pharmacokinetic (PK) parameters are critical for evaluating WP1066 efficacy in murine cancer models?

Key PK parameters include:

- Bioavailability : WP1066’s oral bioavailability (~40–60%) is improved via nanoformulation (e.g., liposomes) or co-administration with P-glycoprotein inhibitors.

- Half-life (t₁/₂) : Plasma t₁/₂ (~3–4 hours) necessitates twice-daily dosing in xenograft models.

- Tissue distribution : LC-MS/MS quantifies tumor penetration, with preferential accumulation in JAK2-mutant tissues.

- Metabolite profiling : Cytochrome P450 (CYP3A4) mediates WP1066 metabolism; UPLC-QTOF-MS identifies active metabolites .

Q. How can computational modeling predict WP1066’s binding affinity to mutant JAK2 isoforms?

Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) model WP1066’s interaction with JAK2 mutants (e.g., V617F, K539L). Binding free energy calculations (MM-GBSA) and residue interaction networks (RINs) identify critical residues (e.g., Leu983, Gly935) for affinity optimization. Validation involves surface plasmon resonance (SPR) for kinetic binding assays .

Data Contradiction Analysis

Q. Why do some studies report STAT3-independent effects of WP1066 in certain cancers?

STAT3-independent mechanisms (e.g., ERK1/2 inhibition, ROS induction) may dominate in cancers with hyperactivated MAPK pathways or mitochondrial dysfunction. Experimental resolution requires:

- STAT3 knockout models : CRISPR/Cas9-edited cell lines to isolate STAT3-dependent effects.

- Pathway enrichment analysis : RNA-seq or phosphoproteomics to identify off-target signaling nodes .

Methodological Best Practices

- Structural Validation : Always combine X-ray crystallography (SHELXL refinement) with NMR (¹H, ¹³C, 2D-COSY) for unambiguous stereochemical assignment .

- Biological Assays : Use isogenic cell lines (wild-type vs. JAK2-mutant) to isolate target-specific effects. Include positive controls (e.g., AG490 for JAK2 inhibition) .

- In Vivo Studies : Monitor body weight, organ toxicity (liver/kidney histopathology), and cytokine levels (ELISA) to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.